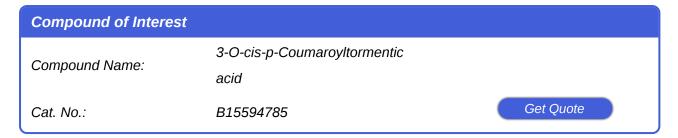


"3-O-cis-p-Coumaroyltormentic acid" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **3-O-cis-p-Coumaroyltormentic Acid**: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-cis-p-Coumaroyltormentic acid is a natural triterpenoid that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, known properties, and significant biological activities, with a particular focus on its anticancer effects. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Structure and Properties

3-O-cis-p-Coumaroyltormentic acid is a natural product belonging to the class of triterpene coumaric acid esters.[1] Its structure is characterized by a tormentic acid backbone esterified with a cis-p-coumaric acid moiety at the 3-O position. The molecular formula of this compound is C39H54O7, and it has a molecular weight of approximately 634.84 g/mol .[2][3] The CAS number for **3-O-cis-p-Coumaroyltormentic acid** is 121072-40-0.[4][5]

The structural identification of **3-O-cis-p-Coumaroyltormentic acid** has been confirmed through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][6]



Electrospray ionization (ESI) mass spectrometry reveals a molecular weight consistent with its formula.[1] ¹H and ¹³C NMR spectra distinguish it from its trans isomer, 3-O-trans-p-Coumaroyltormentic acid, particularly in the chemical shifts and coupling constants of the coumaroyl group's olefinic protons.[1][4]

Physicochemical Properties

A summary of the known physicochemical properties of **3-O-cis-p-Coumaroyltormentic acid** is provided in Table 1. It is important to note that while key identifiers are available, experimental data for properties such as melting point, boiling point, and solubility are not extensively reported in the currently available literature.

Property	Value	Source(s)
Molecular Formula	C39H54O7	[2][3][5][7]
Molecular Weight	634.84 g/mol	[2][3]
CAS Number	121072-40-0	[4][5][7]
Appearance	Not Reported	
Melting Point	Not Reported	-
Boiling Point	Not Reported	-
Solubility	Not Reported	-
Purity	>98% (Commercially available)	[5]

Biological Activity: Anticancer Properties

Research has highlighted the potential of **3-O-cis-p-Coumaroyltormentic acid** as an anticancer agent, specifically targeting breast cancer stem cells (CSCs).[6] CSCs are a subpopulation of cancer cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.

Inhibition of Cancer Stem Cell Properties



Studies have demonstrated that **3-O-cis-p-Coumaroyltormentic acid** can inhibit key characteristics of breast CSCs.[6] This includes the dose-dependent inhibition of mammosphere formation, which is an in vitro assay used to enrich for and quantify mammary stem and progenitor cells.[4][6] Furthermore, treatment with this compound has been shown to reduce the population of cells expressing CSC markers such as CD44high/CD24low and aldehyde dehydrogenase (ALDH).[4][6]

Downregulation of Self-Renewal Genes

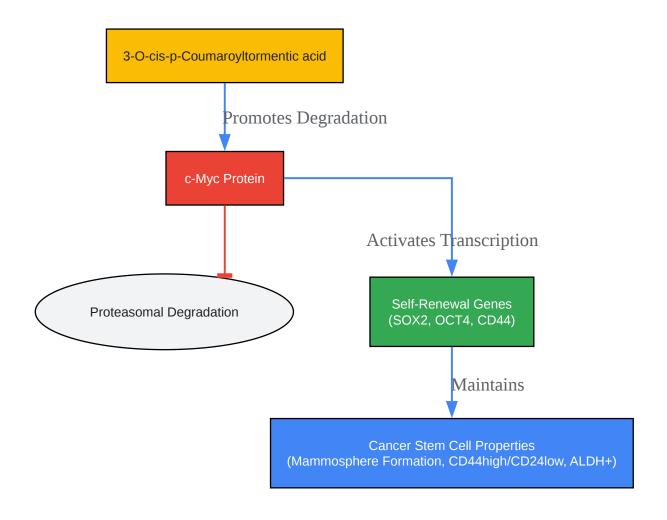
The mechanism underlying the anti-CSC activity of **3-O-cis-p-Coumaroyltormentic acid** involves the downregulation of genes associated with self-renewal.[6] Specifically, it has been observed to decrease the expression of key transcription factors that are crucial for maintaining stemness, including SOX2, OCT4, and CD44.[6]

Induction of c-Myc Protein Degradation

A pivotal aspect of the biological activity of **3-O-cis-p-Coumaroyltormentic acid** is its ability to reduce the protein levels of the oncoprotein c-Myc.[6] c-Myc is a critical survival factor for CSCs.[6] The compound does not appear to affect the transcription of the c-Myc gene but rather promotes the post-translational degradation of the c-Myc protein.[2]

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of **3-O-cis-p-Coumaroyltormentic acid**.





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Caption: Proposed mechanism of action for **3-O-cis-p-Coumaroyltormentic acid**.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been used to characterize the biological activity of **3-O-cis-p-Coumaroyltormentic acid**.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating the antiproliferative effects of the compound.

Objective: To determine the effect of **3-O-cis-p-Coumaroyltormentic acid** on the viability of cancer cells.

Materials:



- Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
- 96-well plates
- Cell culture medium
- 3-O-cis-p-Coumaroyltormentic acid (dissolved in a suitable solvent, e.g., DMSO)
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2Htetrazolium) reagent
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of 3-O-cis-p-Coumaroyltormentic acid. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 48 hours).
- Add the MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mammosphere Formation Assay

This protocol is used to assess the effect of the compound on the self-renewal capacity of cancer stem cells.

Objective: To evaluate the inhibitory effect of **3-O-cis-p-Coumaroyltormentic acid** on mammosphere formation.



Materials:

- Breast cancer cell lines
- Ultra-low attachment plates or flasks
- Mammosphere culture medium (serum-free medium supplemented with growth factors like EGF and bFGF)
- 3-O-cis-p-Coumaroyltormentic acid
- Microscope

Procedure:

- Prepare a single-cell suspension of the cancer cells.
- Plate the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
- Add different concentrations of **3-O-cis-p-Coumaroyltormentic acid** to the wells.
- Incubate the plates for 7-10 days to allow for mammosphere formation.
- Count the number of mammospheres (typically defined as spheres > 50 μm in diameter) in each well using a microscope.
- Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Western Blotting for c-Myc

This protocol is for detecting changes in c-Myc protein levels following treatment with the compound.

Objective: To determine if **3-O-cis-p-Coumaroyltormentic acid** affects the protein expression of c-Myc.

Materials:



- Cancer cells treated with 3-O-cis-p-Coumaroyltormentic acid
- Lysis buffer
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against c-Myc
- Primary antibody against a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

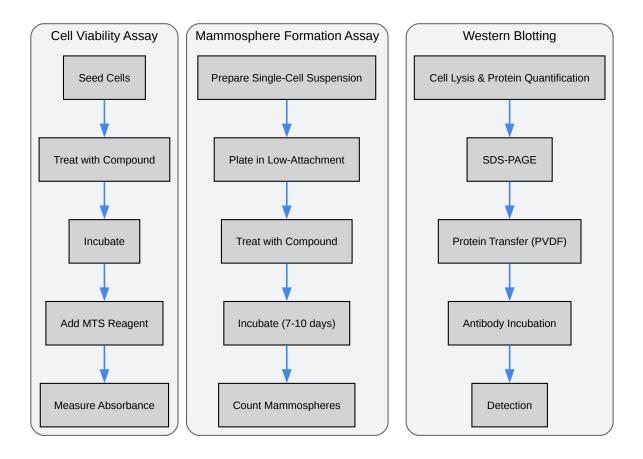
Procedure:

- Lyse the treated cells and quantify the protein concentration.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.



 Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Below is a workflow diagram for the experimental protocols.



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Caption: Experimental workflows for studying **3-O-cis-p-Coumaroyltormentic acid**.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the biological effects of **3-O-cis-p-Coumaroyltormentic acid**.



Table 2: Effect of 3-O-cis-p-Coumaroyltormentic Acid on Cell Proliferation

Cell Line	Concentration (µM)	Incubation Time (h)	Inhibition of Proliferation (%)
MCF-7	80	48	Significant Inhibition Observed
MDA-MB-231	80	48	Significant Inhibition Observed

Note: Specific percentage of inhibition is not detailed in the provided search results, but the concentration at which significant inhibition occurs is noted.[4]

Table 3: Effect of **3-O-cis-p-Coumaroyltormentic Acid** on Mammosphere Formation

Cell Line	Concentration (μM)	Inhibition of Mammosphere Formation
MCF-7	40	Significant Inhibition
MDA-MB-231	40	Significant Inhibition

Note: The compound was shown to reduce both the number and size of mammospheres.[4]

Conclusion

3-O-cis-p-Coumaroyltormentic acid is a promising natural compound with demonstrated anticancer stem cell activity. Its ability to promote the degradation of the c-Myc oncoprotein presents a novel therapeutic strategy for cancers where c-Myc is a key driver of malignancy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this molecule. Future research should focus on elucidating the precise molecular mechanisms of c-Myc degradation induced by this compound, as well as on in vivo efficacy and safety studies. The lack of comprehensive physicochemical data also highlights an area for further investigation.



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- To cite this document: BenchChem. ["3-O-cis-p-Coumaroyltormentic acid" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594785#3-o-cis-p-coumaroyltormentic-acidchemical-structure-and-properties]

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